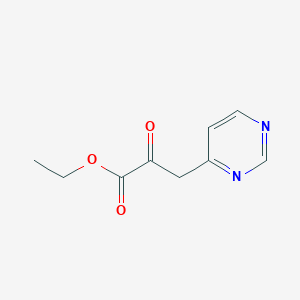
(E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine is a heterocyclic compound that features both a furan ring and a pyridine ring. The presence of the nitro group on the furan ring and the methylene bridge linking it to the pyridine ring gives this compound unique chemical and biological properties. It is of interest in medicinal chemistry due to its potential antimicrobial and anticancer activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine typically involves the condensation reaction between 5-nitrofuraldehyde and 3-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the methylene bridge between the furan and pyridine rings.
Industrial Production Methods
In an industrial setting, the synthesis of N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group on the furan ring can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methylene bridge can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methylene bridge.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学的研究の応用
N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties against various bacterial strains.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine involves its interaction with cellular targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components such as DNA and proteins. This leads to the antimicrobial and anticancer effects observed with this compound. The methylene bridge and the pyridine ring also play a role in stabilizing the compound and enhancing its biological activity.
類似化合物との比較
Similar Compounds
N-((5-Nitrofuran-2-yl)methylene)aniline: Similar structure but with an aniline group instead of a pyridine ring.
N-((5-Nitrofuran-2-yl)methylene)benzylamine: Contains a benzylamine group instead of a pyridine ring.
N-((5-Nitrofuran-2-yl)methylene)thiazole-2-amine: Features a thiazole ring instead of a pyridine ring.
Uniqueness
N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine is unique due to the presence of both the furan and pyridine rings, which contribute to its distinct chemical and biological properties. The combination of these rings with the nitro group and methylene bridge enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development.
特性
CAS番号 |
111875-20-8 |
|---|---|
分子式 |
C10H7N3O3 |
分子量 |
217.18 g/mol |
IUPAC名 |
1-(5-nitrofuran-2-yl)-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)10-4-3-9(16-10)7-12-8-2-1-5-11-6-8/h1-7H |
InChIキー |
HJCWKYCHNPOJHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)

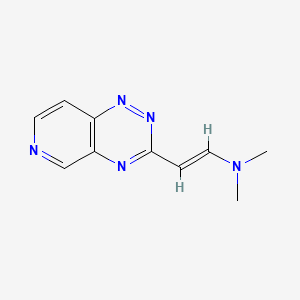
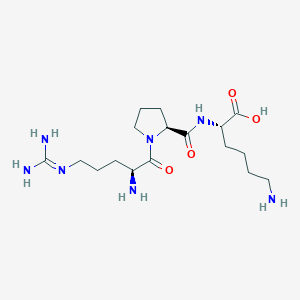
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
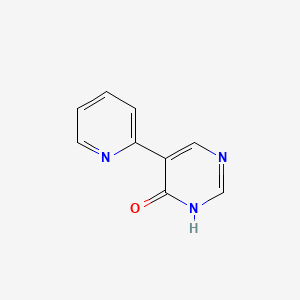
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
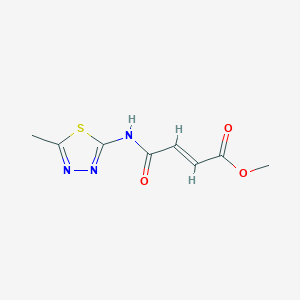
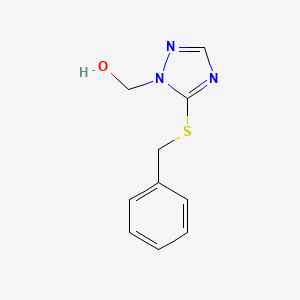
![5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12905389.png)
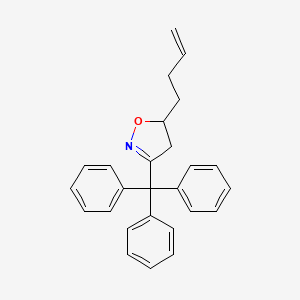

![Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate](/img/structure/B12905395.png)
